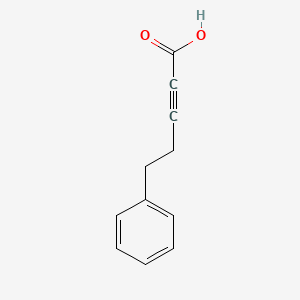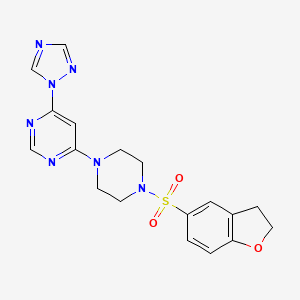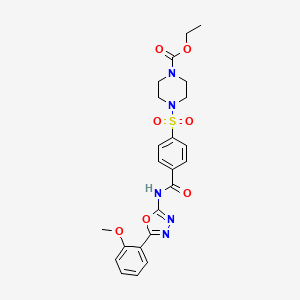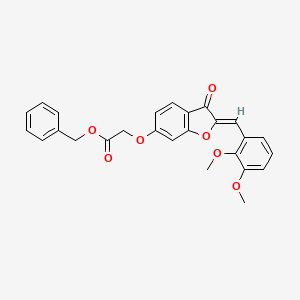
5-phenylpent-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpent-2-ynoic acid is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . It is characterized by a phenyl group attached to a pentynoic acid chain. This compound is known for its efficiency and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Phenylpent-2-ynoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of propiolic acid in the presence of a base such as potassium carbonate or sodium bicarbonate . The reaction occurs at room temperature, making it a convenient and efficient process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenylpent-2-ynoic acid undergoes various chemical reactions, including:
Trifluoromethylation: This reaction involves the addition of a trifluoromethyl group to the compound, resulting in the formation of ketones.
Decarboxylation: The compound can undergo decarboxylation to convert alkenes to their corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium bicarbonate.
Solvents: Common organic solvents such as dichloromethane and ethanol are used in these reactions.
Major Products:
Ketones: Formed through trifluoromethylation.
Carboxylic Acids: Resulting from decarboxylation.
Applications De Recherche Scientifique
5-Phenylpent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various ketones and carboxylic acids.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Phenylpent-2-ynoic acid involves its reactivity with various reagents to form different products. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in trifluoromethylation, the compound acts as a nucleophile, attacking the electrophilic carbon of the trifluoromethylating agent .
Comparaison Avec Des Composés Similaires
5-Phenylpentanoic acid: Similar structure but lacks the triple bond present in 5-Phenylpent-2-ynoic acid.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis compared to its similar counterparts .
Propriétés
IUPAC Name |
5-phenylpent-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4,8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSICZQXMVMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-cyclopentyl-1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521425.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)
![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2521430.png)


![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)
